2,2'-[(2-Phenoxyphenyl)imino]diethanol
Description
2,2'-[(2-Phenoxyphenyl)imino]diethanol is a diethanolamine derivative featuring a phenoxyphenyl group attached via an imino (–NH–) bridge. This compound belongs to a broader class of aromatic imino-diethanol derivatives, which are characterized by their bifunctional hydroxyl groups and aromatic substituents. Such compounds are pivotal in organic synthesis, serving as intermediates for dyes, pharmaceuticals, and macrocyclic ligands. The phenoxy substituent introduces steric bulk and electron-withdrawing effects, influencing reactivity and physical properties like solubility and thermal stability .
Properties
CAS No. |
5464-80-2 |
|---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[N-(2-hydroxyethyl)-2-phenoxyanilino]ethanol |
InChI |
InChI=1S/C16H19NO3/c18-12-10-17(11-13-19)15-8-4-5-9-16(15)20-14-6-2-1-3-7-14/h1-9,18-19H,10-13H2 |
InChI Key |
HZIQVWASFAOPIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of NSC 28748 involves several steps, each requiring precise conditions to ensure the purity and yield of the final product. The synthetic routes typically involve:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to a series of chemical reactions.
Reaction Conditions: These reactions often require specific temperatures, pressures, and catalysts to proceed efficiently. For instance, some steps may involve heating the reactants to a particular temperature or using a catalyst to speed up the reaction.
Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production: On an industrial scale, the production methods are optimized for cost-effectiveness and scalability. This may involve continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
NSC 28748 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: In this reaction, one functional group in the molecule is replaced by another. Halogenation is a common substitution reaction where a hydrogen atom is replaced by a halogen atom using reagents like chlorine or bromine.
Major Products: The products formed from these reactions depend
Comparison with Similar Compounds
2,2′-(Phenylimino)diethanol
- Structure: Lacks the phenoxy group; features a simple phenyl ring.
- Synthesis : Prepared via condensation reactions under high-dilution conditions to form macrolides (e.g., cyclic compounds) .
- Applications : Used as a dye intermediate and in macrocycle synthesis.
- Key Differences: Reactivity: The absence of the electron-withdrawing phenoxy group increases basicity compared to the phenoxy-substituted analog. Physical Properties: Lower molecular weight (211.26 g/mol vs. 317.37 g/mol for the phenoxy analog) and boiling point (~350–380°C estimated) .
2,2'-[(4-Methoxyphenyl)imino]diethanol
- Structure : Contains a methoxy (–OCH₃) group at the para position of the phenyl ring.
- Synthesis : Similar to the phenyl analog but requires methoxy-substituted starting materials .
- Applications: Potential use in macrocyclic ligands and polymers.
- Key Differences: Electronic Effects: The methoxy group is electron-donating, enhancing solubility in polar solvents. Thermal Properties: Higher boiling point (402°C) and density (1.177 g/cm³) compared to the phenoxy derivative .
2,2′-[(4-Iodophenyl)imino]diethanol
- Structure : Iodo substituent at the para position.
- Applications : Likely used in medicinal chemistry due to iodine’s role in radiopharmaceuticals.
- Stability: Iodo groups may reduce thermal stability compared to phenoxy derivatives.
HC Red 13 (2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride)
- Structure: Nitro and amino groups on the phenyl ring; hydrochloride salt form.
- Applications: Hair dye ingredient due to its chromophoric nitro-amino system.
- Key Differences :
Ditazole (2,2'-[(4,5-Diphenyl-2-oxazolyl)imino]diethanol)
- Structure : Contains a diphenyloxazole core.
- Applications : Pharmaceutical agent (e.g., antiplatelet drug).
- Synthesis: Requires multi-step reactions to assemble the oxazole ring .
Comparative Data Table
| Compound | Molecular Weight (g/mol) | Substituent | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|
| 2,2'-[(2-Phenoxyphenyl)imino]diethanol | 317.37 | 2-Phenoxy | ~400 (estimated) | Polymers, dye intermediates |
| 2,2′-(Phenylimino)diethanol | 211.26 | Phenyl | 350–380 | Macrocycles, dyes |
| 2,2'-[(4-Methoxyphenyl)imino]diethanol | 211.26 | 4-Methoxy | 402 | Ligands, solvents |
| HC Red 13 | 314.39 | 4-Amino-3-nitro | N/A | Hair dyes |
| Ditazole | 441.00 | 4,5-Diphenyloxazole | N/A | Pharmaceuticals |
Research Findings and Structural Insights
- Electronic Effects: Electron-withdrawing groups (e.g., phenoxy, nitro) decrease basicity and increase thermal stability, while electron-donating groups (e.g., methoxy) enhance solubility .
- Crystal Packing : Substituents like methoxybenzylidene alter hydrogen-bonding networks and molecular packing, as seen in X-ray studies .
- Macrocycle Formation: High-dilution synthesis is critical for preventing polymerization in macrocycle formation; bulky substituents (e.g., phenoxy) may hinder cyclization efficiency .
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